molecular formula C12H18ClNO2 B13775554 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63905-71-5

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13775554
CAS No.: 63905-71-5
M. Wt: 243.73 g/mol
InChI Key: YIXDGTNNJMJRDX-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.

Uniqueness

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

CAS No.

63905-71-5

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

5-ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12-10-6-7-13-8-9(10)4-5-11(12)14-2;/h4-5,13H,3,6-8H2,1-2H3;1H

InChI Key

YIXDGTNNJMJRDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1CC[NH2+]C2)OC.[Cl-]

Origin of Product

United States

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